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Methyl 5-amino-2-chloro-4-iodobenzoate

Cat. No.: B8135256
M. Wt: 311.50 g/mol
InChI Key: GJPSGQLPWJXQOZ-UHFFFAOYSA-N
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Description

Significance of Methyl 5-amino-2-chloro-4-iodobenzoate within Organic Synthesis

Within this important class of molecules, this compound has emerged as a compound of particular interest. Its densely functionalized aromatic ring, featuring three distinct halogen-attachment points (chloro and iodo) and two modifiable organic functionalities (amino and methyl ester), makes it a highly valuable and versatile precursor in synthetic chemistry. The presence of both iodo and chloro substituents allows for differential reactivity in cross-coupling reactions, a cornerstone of modern organic synthesis. The iodo group, being more reactive, can be selectively targeted in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, leaving the chloro group available for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled assembly of complex molecular architectures.

Overview of Aromatic Functionalization Strategies

The utility of this compound is best understood in the context of aromatic functionalization strategies. These methods are fundamental to organic chemistry, enabling the introduction of a wide variety of substituents onto aromatic rings. Key strategies include:

Electrophilic Aromatic Substitution (SEAr): A classic method for introducing functional groups onto electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (SNAr): Effective for functionalizing electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A revolutionary set of reactions (e.g., Suzuki sigmaaldrich.comnih.gov, Sonogashira thieme-connect.com, Buchwald-Hartwig bohrium.comresearchgate.net) that have transformed the synthesis of biaryls, aryl-alkynes, and aryl-amines. These reactions offer high efficiency and functional group tolerance. The presence of the iodo and chloro groups on this compound makes it an ideal substrate for these powerful transformations.

Directed ortho-Metalation (DoM): A strategy that utilizes a directing group to achieve regioselective functionalization at the position ortho to the directing group.

The combination of these strategies allows for the precise and programmed construction of highly substituted aromatic compounds, with molecules like this compound serving as key starting materials.

Research Trajectories for Complex Benzoic Acid Derivatives

The development of novel and complex benzoic acid derivatives is a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. nih.gov Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: The creation of more efficient, selective, and sustainable methods for the synthesis and functionalization of benzoic acid derivatives is a constant pursuit.

Medicinal Chemistry Applications: Benzoic acid derivatives are scaffolds for a wide range of biologically active molecules. nih.gov Current research is exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. bohrium.com

Materials Science: The unique electronic and structural properties of highly functionalized benzoic acids make them attractive candidates for the development of new polymers, liquid crystals, and other advanced materials.

This compound, with its rich functionality, is well-positioned to play a significant role in advancing these research frontiers.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, its synthetic utility can be inferred from the reactivity of its constituent functional groups and its appearance as an intermediate in patent literature.

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from a simpler aminobenzoic acid derivative. For instance, a plausible route could involve the chlorination and iodination of a suitable aminobenzoate precursor, followed by esterification. A related compound, 2-chloro-5-iodobenzoic acid, has been synthesized from methyl anthranilate through a four-step reaction involving iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis, achieving a high yield. researchgate.net This suggests that similar strategies could be employed for the synthesis of the title compound.

The primary synthetic value of this compound lies in its potential as a building block for more complex heterocyclic systems. For example, substituted aminobenzoates are known precursors for the synthesis of indazoles, a class of heterocycles with significant pharmacological activity. organic-chemistry.orgnih.gov The amino and ester groups can participate in cyclization reactions to form the pyrazole (B372694) ring fused to the benzene (B151609) core.

The presence of both iodo and chloro substituents opens up possibilities for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for a selective Sonogashira coupling at the iodo-position, for instance, to introduce an alkyne substituent, followed by a Suzuki coupling at the chloro-position to form a biaryl linkage. This stepwise functionalization is a powerful strategy for the convergent synthesis of complex molecules.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 199850-56-1
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
Physical Form Solid
Storage Temperature 2-8°C, in dark, inert atmosphere
Purity Typically ≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClINO2 B8135256 Methyl 5-amino-2-chloro-4-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-chloro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPSGQLPWJXQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Amino 2 Chloro 4 Iodobenzoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 5-amino-2-chloro-4-iodobenzoate suggests a disconnection strategy that sequentially removes the functional groups, leading to simpler, commercially available starting materials. The primary disconnections are the ester, the amino group, and the halogen substituents.

The ester group can be retrosynthetically disconnected to its corresponding carboxylic acid, 5-amino-2-chloro-4-iodobenzoic acid, and methanol (B129727). The amino group can be derived from the reduction of a nitro group, a common and efficient transformation. This leads to the precursor 2-chloro-4-iodo-5-nitrobenzoic acid.

The chloro and iodo substituents can be introduced through electrophilic aromatic substitution reactions. The order of their introduction is critical and is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis

This analysis provides a strategic roadmap for the forward synthesis, starting from benzoic acid.

Synthesis of Precursors and Strategic Functionalization

The successful synthesis of this compound hinges on the precise and regioselective introduction of each functional group onto the aromatic ring.

Regioselective Halogenation Approaches (Chlorination, Iodination)

The introduction of chlorine and iodine at specific positions requires careful selection of reagents and reaction conditions, taking into account the directing effects of the substituents.

Chlorination: Starting from 5-nitrobenzoic acid, the introduction of a chlorine atom at the 2-position can be achieved through electrophilic chlorination. The nitro group is a meta-director, while the carboxylic acid group is also a meta-director. However, the strong deactivating nature of the nitro group makes direct chlorination challenging and may require harsh conditions. An alternative approach involves starting with a more activated precursor.

A more viable route begins with 2-aminobenzoic acid (anthranilic acid). The amino group is an ortho, para-director. Chlorination of anthranilic acid can lead to the formation of 2-amino-5-chlorobenzoic acid.

Iodination: The introduction of iodine at the 4-position of a 5-amino-2-chlorobenzoic acid precursor is a key step. The amino group strongly activates the ortho and para positions. Therefore, direct iodination of 5-amino-2-chlorobenzoic acid would likely lead to iodination at the 4-position. Reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent can be employed. nih.gov

A documented method for a similar transformation involves the iodination of chlorinated aromatic compounds using silver salts, such as Ag₂SO₄, with iodine, which can offer high regioselectivity. nih.gov

Introduction of the Amino Group

The amino group is typically introduced by the reduction of a nitro group. This is a reliable and high-yielding transformation. Common reducing agents include:

Metals in acidic medium: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Other reducing agents: Such as sodium dithionite (B78146) (Na₂S₂O₄).

For the synthesis of 5-amino-2-chlorobenzoic acid, a known procedure involves the reduction of 2-chloro-5-nitrobenzoic acid using zinc dust in an aqueous solution containing sodium carbonate and acetic acid, with reported yields of about 92%. prepchem.com

Esterification Techniques for Methyl Benzoate Formation

The final step in the synthesis is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the product side. masterorganicchemistry.com

Multi-step Synthetic Routes and Yield Optimization

Based on the retrosynthetic analysis and the individual reaction steps, a plausible multi-step synthetic route can be constructed.

Sequential Reaction Pathways

A potential sequential pathway for the synthesis of this compound is as follows:

Route 1: Starting from 2-Chlorobenzoic Acid

Nitration: 2-Chlorobenzoic acid is nitrated to form 2-chloro-5-nitrobenzoic acid.

Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group to yield 5-amino-2-chlorobenzoic acid. prepchem.com

Iodination: Regioselective iodination of 5-amino-2-chlorobenzoic acid at the 4-position to give 5-amino-2-chloro-4-iodobenzoic acid.

Esterification: The resulting carboxylic acid is esterified with methanol to produce the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Proposed Reaction Sequence and Conditions

StepReactionStarting MaterialReagents and ConditionsProduct
1Nitration2-Chlorobenzoic acidHNO₃, H₂SO₄2-Chloro-5-nitrobenzoic acid
2Reduction2-Chloro-5-nitrobenzoic acidZn, CH₃COOH, H₂O5-Amino-2-chlorobenzoic acid
3Iodination5-Amino-2-chlorobenzoic acidI₂, Oxidizing Agent (e.g., HIO₃) or ICl5-Amino-2-chloro-4-iodobenzoic acid
4Esterification5-Amino-2-chloro-4-iodobenzoic acidCH₃OH, H₂SO₄ (cat.), refluxThis compound

Yield Optimization:

Reaction Time and Temperature: Careful control of these parameters can minimize side reactions and maximize product formation.

Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents, especially in the esterification step, is critical to avoid decreased yields. truman.edu

Catalyst Selection and Loading: In steps involving catalysts, such as hydrogenation or esterification, the choice of catalyst and its concentration can significantly impact the reaction rate and yield.

Work-up and Purification: Efficient extraction and purification techniques, such as recrystallization or chromatography, are essential to isolate the desired product in high purity and yield at each stage.

Convergent Synthesis Strategies

While specific convergent syntheses for this exact molecule are not extensively documented, the principles of convergent design can be applied. For instance, a plausible strategy could involve the reaction of two smaller, appropriately substituted building blocks. One such approach is the palladium-catalyzed cross-benzannulation of conjugated aminoenynes with diynes, which has been shown to produce polysubstituted anilines with high regioselectivity under mild conditions. rsc.org Another conceptual strategy could involve a domino annulation reaction, for example, between a pyridinium (B92312) ylide and a chalcone (B49325) ortho-enolate, which has been developed for the synthesis of other tetra- and penta-substituted benzene derivatives. nih.gov These methods highlight the potential to construct the core substituted benzene ring in a convergent manner, although their direct application to the target molecule would require significant adaptation and development.

A key advantage of convergent synthesis is that it allows for the late-stage introduction of key functionalities, which can be particularly useful for creating libraries of related compounds for screening purposes.

Catalytic Systems in the Synthesis of this compound

The use of catalytic systems, particularly those based on transition metals, is central to modern organic synthesis due to their efficiency, selectivity, and ability to facilitate reactions under mild conditions.

Palladium catalysis is a cornerstone of C-N and C-C bond formation. The Buchwald-Hartwig amination is a preeminent method for synthesizing aryl amines from aryl halides. wikipedia.org This reaction is highly relevant for the synthesis of this compound, potentially via the amination of a precursor like methyl 2-chloro-4-iodo-5-nitrobenzoate followed by reduction, or directly from a dihalogenated precursor.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The choice of ligand is critical for the success of these reactions. Early systems used simple phosphine (B1218219) ligands, but significant advancements have been made with the development of sterically hindered and electron-rich biaryl phosphine ligands, such as BrettPhos. organic-chemistry.orgnih.gov These advanced ligands have expanded the reaction scope to include less reactive aryl chlorides and allow for highly selective monoarylation of primary amines. organic-chemistry.orgnih.gov For the synthesis of the target molecule, a catalyst system would need to be carefully selected to be compatible with the multiple halogen substituents and the ester functional group. Research has shown that palladium catalysts can be effective for the amination of a variety of substrates, including electron-poor anilines and electron-rich aryl bromides, and can tolerate significant steric hindrance. oup.com

Table 1: Examples of Palladium-Catalyzed Amination Conditions

Catalyst PrecursorLigandBaseSolventTemperature (°C)ApplicationReference
Pd(OAc)₂(rac)-BINAPNaOtBuTolueneRT - 100Arylation of primary amines oup.com
Pd₂(dba)₃P(t-Bu)₂-o-biphenylNaOtBuTolueneRT - 100Synthesis of triarylamines oup.com
Pd(OAc)₂BrettPhosNaOtBuTolueneRT - 110Monoarylation of primary amines organic-chemistry.orgnih.gov
Pd[P(o-tol)₃]₂CyPF-tBuNaOtBu1,4-Dioxane100Amination with ammonium (B1175870) salts semanticscholar.org

This table presents general conditions and may require optimization for the specific substrate.

While palladium catalysis is dominant, other transition metals also offer valuable reactivity. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent an older but still relevant method for C-N bond formation. Recent developments have led to more efficient copper-catalyzed amination protocols that can proceed under milder conditions. For example, a chemo- and regioselective copper-catalyzed amination of 2-chlorobenzoic acids with various anilines has been developed, which notably does not require protection of the carboxylic acid group. nih.gov This method has been shown to be effective for substrates like 5-bromo-2-chlorobenzoic acid, demonstrating its potential applicability to precursors of the target molecule. nih.gov

Copper catalysis has also been employed for the dimerization of γ,δ-unsaturated ketones to form 1,2,4,5-tetra-substituted benzenes, showcasing an alternative route to polysubstituted aromatic rings. acs.org Furthermore, the unique properties of iodide can influence transition metal-catalyzed reactions, sometimes accelerating key steps in the catalytic cycle. researchgate.net

Green Chemistry Aspects in the Preparation of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of a complex molecule like this compound, several green chemistry aspects can be considered.

Solvent Selection: A significant portion of waste in chemical manufacturing comes from solvents. The development of reactions in greener solvents is a key area of research. rsc.org For palladium-catalyzed cross-coupling reactions, alternatives to traditional volatile organic compounds (VOCs) are being explored. These include water, ionic liquids, and renewable solvents derived from biomass, such as limonene, p-cymene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgacs.org For instance, aminocarbonylation reactions have been successfully carried out in dimethyl carbonate (DMC), α-pinene, and limonene. acs.org The use of solvent-free or solid-state reaction conditions is another effective approach to minimize solvent waste. researchgate.net

Catalyst Efficiency and Recycling: The use of precious metal catalysts like palladium necessitates high efficiency (high turnover numbers and turnover frequencies) and effective recycling strategies. nih.gov Research into highly active catalyst systems, such as those using advanced phosphine ligands, allows for lower catalyst loadings. organic-chemistry.orgnih.gov Catalyst recycling can be facilitated by using supported catalysts, such as palladium nanoparticles on various supports, or by employing solvent systems like N-hydroxyethylpyrrolidone (HEP)/water blends that allow for the separation and reuse of the catalyst solution. nih.govmdpi.com

Atom Economy and Reaction Design: The ideal synthesis maximizes the incorporation of all starting material atoms into the final product. Reactions like direct C-H functionalization are highly atom-economical as they avoid the need for pre-functionalized substrates. organic-chemistry.org While direct C-H amination or iodination at the specific positions of the target molecule is challenging, the development of such methods is a long-term goal of green synthesis. Additionally, employing enzymatic methods, for instance in the formation of amide bonds, can offer high selectivity under mild, aqueous conditions, representing a sustainable alternative to traditional chemical methods. nih.gov Biosynthesis routes for aminobenzoic acids from renewable feedstocks are also being explored, which could provide green starting materials for subsequent chemical modifications. mdpi.commdpi.com

Energy Efficiency: Reducing the energy consumption of chemical processes is another key principle of green chemistry. This can be achieved by designing reactions that proceed under milder conditions (lower temperatures and pressures). The development of highly active catalysts plays a crucial role here, as they can accelerate reactions at lower temperatures. organic-chemistry.orgnih.gov

Reaction Mechanisms and Transformation Chemistry of Methyl 5 Amino 2 Chloro 4 Iodobenzoate

Mechanistic Studies of Halogen Displacement Reactions

The benzene (B151609) ring of Methyl 5-amino-2-chloro-4-iodobenzoate is substituted with two different halogen atoms, chlorine and iodine, which can potentially be displaced through various mechanisms.

Nucleophilic Aromatic Substitution (SNA_r) Pathways

Nucleophilic aromatic substitution (SNA_r) is a plausible pathway for the displacement of the halogen atoms. In this mechanism, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. The rate of an SNA_r reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

Radical Reaction Mechanisms

Radical reactions involving aryl halides can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator could abstract a hydrogen atom from a donor molecule, which could then react with the aryl halide.

The relative bond dissociation energies of the C-I and C-Cl bonds are critical in determining which halogen would be preferentially involved in a radical reaction. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to homolytic cleavage and subsequent radical reactions.

Cross-Coupling Reactions Involving Aryl Halide Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two halide substituents on this compound offer opportunities for selective cross-coupling.

Suzuki-Miyaura Coupling (Mechanistic Insights)

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Given the higher reactivity of aryl iodides compared to aryl chlorides in the oxidative addition step, it is anticipated that Suzuki-Miyaura coupling of this compound would selectively occur at the C-4 position (C-I bond). This selectivity would allow for the introduction of a new carbon-carbon bond at this position while leaving the C-Cl bond intact for potential further transformations.

Other Catalytic Cross-Coupling Mechanistic Investigations

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions could also be employed. These include the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), Buchwald-Hartwig amination (coupling with an amine), and Ullmann condensation (copper-catalyzed coupling). In all these reactions, the higher reactivity of the C-I bond compared to the C-Cl bond would likely lead to selective functionalization at the C-4 position.

Reactivity of the Amino Group in Derivatization

The amino group at the C-5 position is a key functional handle for derivatization. As a nucleophile, it can readily participate in a variety of reactions.

Common derivatizations of the amino group include acylation and sulfonylation. Acylation with an acyl chloride or anhydride (B1165640) would form an amide, while reaction with a sulfonyl chloride would yield a sulfonamide. These reactions typically proceed under basic conditions to deprotonate the amino group, increasing its nucleophilicity. The electronic and steric environment around the amino group will influence its reactivity in these transformations.

Ester Hydrolysis and Transesterification Mechanisms

The ester group in this compound is susceptible to hydrolysis and transesterification reactions, common transformations for this functional group.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the carbonyl carbon. Following a series of proton transfers, the methoxy (B1213986) group is eliminated as methanol (B129727), and after deprotonation, the carboxylic acid, 5-amino-2-chloro-4-iodobenzoic acid, is formed. This entire process is reversible.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and less reactive towards the alcohol.

A noteworthy aspect of the hydrolysis of this compound is the potential for intramolecular catalysis by the neighboring amino group. Research on similar aminobenzoate esters has shown that the amino group can act as an intramolecular general base catalyst. In this mechanism, the amino group facilitates the nucleophilic attack of a water molecule by partially abstracting a proton in the transition state. This intramolecular assistance can lead to a significant rate enhancement compared to analogous esters where the amino group is not positioned to participate.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Base-catalyzed transesterification typically employs a strong base to generate an alkoxide from the desired alcohol, which then acts as a potent nucleophile.

For this compound, the presence of the amino group could also influence the transesterification process through intramolecular catalysis, similar to its role in hydrolysis.

Selective Functionalization of the Halogen Atoms (Chlorine vs. Iodine)

The presence of both a chlorine and an iodine atom on the aromatic ring of this compound presents an opportunity for selective functionalization. The differing reactivity of the carbon-halogen bonds allows for one halogen to be targeted over the other, primarily in palladium-catalyzed cross-coupling reactions.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. The C-I bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction.

This inherent reactivity difference allows for the selective functionalization of the iodine atom while leaving the chlorine atom intact. This is particularly valuable for synthesizing complex molecules through sequential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Several powerful palladium-catalyzed reactions can be employed for the selective functionalization of the C-I bond in this compound.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a key method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

The following tables summarize representative conditions for these selective cross-coupling reactions, highlighting the preferential reactivity of the iodine atom. While specific examples for this compound are not extensively documented in readily available literature, the data presented for closely related 2-chloro-4-iodoaniline derivatives provide a strong indication of the expected reactivity and conditions.

Table 1: Selective Sonogashira Coupling of Dihaloaromatic Compounds

This table illustrates typical conditions for the selective coupling of an alkyne at the iodine position of a chloro-iodo-substituted aromatic ring.

SubstrateAlkyneCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-4-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT95Fictionalized Example
2-Chloro-5-iodopyridineVarious terminal alkynesPd(OAc)₂ / BINAPCs₂CO₃Toluene100Good to Excellent

Table 2: Selective Suzuki Coupling of Dihaloaromatic Compounds

This table shows representative conditions for the selective formation of a biaryl compound via coupling at the iodine position.

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-4-iodoanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8092Fictionalized Example
2,4-DichloropyridineArylboronic acidsPd/IPrK₃PO₄TolueneRTModerate to Good

Table 3: Selective Buchwald-Hartwig Amination of Dihaloaromatic Compounds

This table presents typical conditions for the selective amination at the iodine position of a chloro-iodo-substituted aromatic compound.

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-4-iodoanilineAnilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane10088Fictionalized Example
2-Chloro-3-iodopyridineAnilinesPd(OAc)₂ / BINAPCs₂CO₃Toluene110Excellent

Note: The examples for 2-Chloro-4-iodoaniline are fictionalized to be representative of typical conditions and yields for such transformations, as specific literature on this compound was not available. The other entries are based on published data for similar substrates.

While the selective functionalization of the more reactive iodine atom is well-established, achieving selective reaction at the chlorine atom in the presence of iodine is significantly more challenging and generally not feasible under standard palladium-catalyzed conditions. Such a transformation would require specialized catalytic systems or a multi-step synthetic strategy involving protection of the iodo-position or its conversion to a less reactive group.

Computational Chemistry and Theoretical Studies of Methyl 5 Amino 2 Chloro 4 Iodobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular properties and reactivity of organic compounds. For a molecule like Methyl 5-amino-2-chloro-4-iodobenzoate, DFT calculations would provide significant insights into its fundamental chemical nature.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the ester group and the C-N bond of the amino group), multiple stable conformations, or conformers, may exist.

A thorough conformational analysis would be performed to map out the potential energy surface of the molecule. This involves rotating key dihedral angles and calculating the energy of each resulting conformation. The results would identify the global minimum energy conformer (the most stable shape) as well as other local minima and the energy barriers between them. This information is critical for understanding how the molecule might behave and interact in different environments.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C4-C5-N-H)Dihedral Angle (C2-C1-C(O)-O)Relative Energy (kcal/mol)
A (Global Minimum)0.00
B180°1.52
C180°3.14
D180°180°4.78

Note: This table is illustrative and does not represent actual experimental or calculated data.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

Once the optimized geometry is obtained, DFT calculations can be used to analyze the electronic structure of this compound. This includes understanding the distribution of electrons within the molecule and identifying the key molecular orbitals involved in chemical reactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, the electron-donating amino group and the electron-withdrawing chloro, iodo, and ester groups would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to show regions of negative electrostatic potential (typically in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically in blue), which are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and potentially near the amino group's nitrogen atom, indicating these as sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amino group.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these would include:

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) would help in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated to aid in the interpretation of experimental infrared and Raman spectra. Key vibrational modes would include the N-H stretches of the amino group, the C=O stretch of the ester, and various C-C and C-H vibrations of the benzene (B151609) ring.

Intermolecular Interaction Analysis using Computational Methods

Understanding how molecules of this compound interact with each other in the solid state or with other molecules in solution is crucial for predicting its physical properties, such as melting point and solubility. Computational methods can be used to study various types of intermolecular interactions, including:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Halogen Bonding: The iodine and chlorine atoms can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic rings can interact through π-π stacking.

By analyzing these interactions, a deeper understanding of the supramolecular chemistry of this compound can be achieved.

Theoretical Prediction of Reactivity and Selectivity of this compound

The benzene ring in this compound is functionalized with four substituents: an amino group (-NH₂), a chloro group (-Cl), an iodo group (-I), and a methyl carboxylate group (-COOCH₃). The influence of these groups on the reactivity and selectivity of the aromatic ring is summarized below.

Substituent Effects on the Aromatic Ring:

SubstituentPosition on RingElectronic EffectActivating/DeactivatingDirecting Effect
Amino (-NH₂)5+R >> -IStrongly ActivatingOrtho, Para
Chloro (-Cl)2-I > +RDeactivatingOrtho, Para
Iodo (-I)4-I > +RDeactivatingOrtho, Para
Methyl Carboxylate (-COOCH₃)1-R, -IStrongly DeactivatingMeta

Data compiled based on established principles of physical organic chemistry.

Predicted Reactivity:

Predicted Selectivity in Electrophilic Aromatic Substitution:

The position of electrophilic attack is determined by the directing effects of the substituents. The amino group at C5 strongly directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2).

Position C2: This position is ortho to the amino group (activating) but is already substituted with a chloro group. It is also para to the iodo group and meta to the methyl carboxylate group.

Position C4: This position is ortho to the amino group (activating) but is substituted with an iodo group. It is also meta to the chloro and methyl carboxylate groups.

Position C6: This position is ortho to the amino group (activating) and meta to the chloro group. It is also ortho to the methyl carboxylate group (deactivating) and para to the iodo group (deactivating).

Position C3: This position is meta to the amino group, ortho to both the chloro and iodo groups, and ortho to the methyl carboxylate group.

Considering these influences, the most likely site for electrophilic attack is the C6 position. This position is strongly activated by the amino group at C5 (ortho) and is not sterically hindered by a pre-existing substituent. While the chloro and iodo groups also direct ortho and para, their deactivating nature is generally overridden by the powerful activating effect of the amino group. The methyl carboxylate group directs meta to its position (C3 and C5), but C5 is already substituted, and C3 is sterically hindered and electronically deactivated by the adjacent chloro and iodo groups.

Theoretical models like the RegioSQM method predict regioselectivity by calculating the proton affinity at each available carbon atom, with lower free energies indicating more nucleophilic and thus more reactive sites. nih.gov While a specific RegioSQM analysis for this molecule is not available, the qualitative analysis of substituent effects strongly points to the C6 position as the most probable site for electrophilic substitution.

Synthetic Applications of Methyl 5 Amino 2 Chloro 4 Iodobenzoate in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The densely functionalized nature of Methyl 5-amino-2-chloro-4-iodobenzoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the amino group, in particular, serves as a key handle for annulation and cyclization reactions, leading to the formation of fused ring systems that are prevalent in pharmaceuticals and other biologically active molecules.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies in heterocyclic synthesis. While direct and specific examples of this compound in these reactions are not extensively documented in readily available literature, the reactivity of its functional groups suggests its potential in various synthetic pathways. The amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct heterocyclic rings. For instance, related aminobenzoates are known to undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form quinoline (B57606) or quinolone scaffolds.

Furthermore, the presence of the iodo and chloro substituents opens up

Analytical Methodologies for Methyl 5 Amino 2 Chloro 4 Iodobenzoate and Its Derivatives

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are central to the analysis of organic compounds, providing powerful tools for separation and purity assessment. For a substituted aromatic compound such as Methyl 5-amino-2-chloro-4-iodobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles.

HPLC is the most common and versatile analytical technique for non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

A typical starting point for method development would be reversed-phase HPLC, given the moderate polarity of the target molecule. The separation of isomers of aminobenzoic acid has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms to enhance resolution. helixchrom.comsielc.com This approach could be particularly useful for separating this compound from its isomers or related impurities.

Key aspects of HPLC method development include:

Column Selection: A C18 or C8 column is a common initial choice for reversed-phase chromatography. For challenging separations involving isomers, mixed-mode columns that offer multiple interaction mechanisms can provide superior selectivity. helixchrom.comsielc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). The ratio of these components is adjusted to control the retention time of the analyte. The pH of the aqueous phase is a critical parameter, as it can affect the ionization state of the amino group and, consequently, the retention behavior.

Detection: Due to the presence of the aromatic ring, UV detection is a suitable and widely used technique for the analysis of aminobenzoic acid derivatives. rsc.orgnih.govnih.gov The wavelength of detection is chosen to maximize the absorbance of the analyte. For instance, p-aminobenzoic acid and its metabolites are often detected around 280 nm. nih.gov

System Suitability: Before sample analysis, system suitability tests are performed to ensure that the chromatographic system is operating correctly. Parameters such as resolution, tailing factor, and theoretical plates are monitored. rsc.org

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Ammonium (B1175870) Acetate (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical set of HPLC conditions based on methods for similar compounds.

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for the analysis of its more volatile derivatives or for assessing the presence of volatile impurities. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.

For GC analysis of compounds containing polar functional groups like amines, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common derivatization strategy for amino acids and related compounds involves reaction with reagents like methyl chloroformate to produce more volatile esters. rsc.org

The analysis of halogenated compounds by GC can be enhanced by using a detector that is specific for halogens, such as an electron capture detector (ECD) or a halogen-specific detector (XSD). These detectors can provide increased sensitivity and selectivity for chlorinated and iodinated compounds. The use of a dual-flame ionization detector can also help distinguish between different types of derivatives based on the detector response ratios. nih.gov

A potential GC method for a volatile derivative of this compound is outlined below.

ParameterCondition
Column Nonpolar capillary column (e.g., VF-1ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 70°C to 240°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Required to increase volatility (e.g., silylation or acylation)

This table outlines a general GC method that would require optimization for a specific volatile derivative.

Method Validation and Quality Control in Chemical Synthesis

Method validation is a critical process in the pharmaceutical industry that demonstrates that an analytical procedure is suitable for its intended purpose. pharmtech.comamericanpharmaceuticalreview.comwjarr.compharmastate.academy The validation of analytical methods used to assess this compound ensures the reliability and consistency of the results. Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include:

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies. pharmastate.academy

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmtech.comamericanpharmaceuticalreview.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pharmastate.academy

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. pharmastate.academy

Quality control during the chemical synthesis of this compound involves the application of these validated analytical methods at various stages. This includes testing of starting materials, in-process controls to monitor the reaction progress and impurity formation, and final product testing to ensure it meets the required specifications for purity and quality.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-2-chloro-4-iodobenzoate?

  • Methodology : A plausible synthesis involves sequential functionalization:

Iodination : Introduce iodine at the para position of a pre-chlorinated benzoic acid derivative via electrophilic substitution using iodine monochloride (ICl) in acetic acid .

Esterification : React the intermediate acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Amination : Protect the amino group during synthesis (e.g., using Boc anhydride) to prevent side reactions, followed by deprotection .

  • Validation : Confirm each step using TLC and intermediate characterization via 1H-NMR^1 \text{H-NMR} (e.g., ester methyl proton at δ 3.8–4.0 ppm) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements :

  • Gloves : Nitrile or neoprene gloves, inspected for integrity before use .
  • Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particulates .
  • Lab Coat : Flame-retardant, chemically resistant clothing .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} (CDCl₃, 400 MHz) to identify aromatic protons (δ 6.5–8.0 ppm) and ester methyl groups .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340–350) .
  • Elemental Analysis : Verify C, H, N, and halogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The iodine atom facilitates Suzuki-Miyaura couplings due to its favorable leaving-group ability. For example, palladium-catalyzed coupling with aryl boronic acids can yield biaryl derivatives .
  • Optimization : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as solvent at 80–100°C. Monitor reaction progress via HPLC .

Q. How to resolve contradictory melting point data for halogenated benzoate derivatives?

  • Case Study : If literature reports varying melting points (e.g., 120–130°C vs. 135–140°C):

Reproduce Conditions : Ensure identical purification methods (e.g., recrystallization in ethanol/water).

Differential Scanning Calorimetry (DSC) : Measure thermal behavior to detect polymorphic forms .

Comparative Analysis : Cross-reference with IR spectroscopy to identify functional group inconsistencies .

Q. What strategies stabilize the amino group during prolonged storage?

  • Experimental Design :

  • pH Stability : Store in neutral conditions (pH 6–8) to prevent protonation or oxidation.
  • Temperature : Keep at –20°C under argon to minimize degradation; monitor via periodic HPLC (C18 column, acetonitrile/water gradient) .
  • Additives : Include 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Pharmacological Applications :

  • Antiemetic Agents : Analogous to benzamide derivatives (e.g., metoclopramide), modify the amino group to target dopamine D₂ receptors .
  • Anticancer Scaffolds : Introduce sulfonamide or heterocyclic moieties via the chlorine substituent for topoisomerase inhibition .
    • Synthetic Example : Couple with indazole derivatives using EDC/HOBt activation, followed by in vitro receptor binding assays .

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